molecular formula C4H6N4O B2626149 2,5-Diaminopyrimidin-4(3H)-one CAS No. 77994-12-8

2,5-Diaminopyrimidin-4(3H)-one

Cat. No.: B2626149
CAS No.: 77994-12-8
M. Wt: 126.119
InChI Key: BUXQSBATTZNERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diaminopyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two amino groups at positions 2 and 5 and a keto group at position 4 on the pyrimidine ring. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2,5-Diaminopyrimidin-4(3H)-one is the enzyme known as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate reductase . This enzyme plays a crucial role in the riboflavin biosynthetic pathway .

Mode of Action

This compound interacts with its target enzyme by binding to its active site . The enzyme then catalyzes the conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This reaction involves the transfer of the pro-R hydrogen of C-4 of NADPH to C-1’ of the substrate .

Biochemical Pathways

The interaction of this compound with its target enzyme affects the riboflavin biosynthesis pathway . The conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate is a key step in this pathway .

Pharmacokinetics

As a ribose 5-triphosphate compound , it is expected to be involved in metabolic reactions in organisms such as humans and mice . These properties can impact the bioavailability of this compound.

Result of Action

The molecular effect of this compound’s action is the production of 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This compound is a crucial intermediate in the riboflavin biosynthesis pathway . On a cellular level, this can contribute to the production of riboflavin, an essential nutrient for many organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate at which the target enzyme catalyzes the conversion of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaminopyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with malonic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminopyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the amino or keto positions.

Scientific Research Applications

2,5-Diaminopyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Similar structure but with amino groups at positions 2 and 4.

    2,6-Diaminopyrimidine: Similar structure but with amino groups at positions 2 and 6.

    2,5-Diamino-6-methylpyrimidin-4(3H)-one: Similar structure with an additional methyl group at position 6.

Uniqueness

2,5-Diaminopyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of diverse compounds highlight its importance in both research and industrial applications.

Properties

IUPAC Name

2,5-diamino-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXQSBATTZNERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.